N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a pyrazine carboxamide group linked to an oxazole core, with a 2-fluorobenzyl substituent. The fluorine atom on the benzyl group likely enhances lipophilicity, influencing bioavailability and binding interactions .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMYPYOLDIQVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound with potential pharmaceutical applications due to its unique structural features. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring, a pyrazine moiety, and an amide functional group. Its molecular formula is CHFNO, with a molecular weight of 341.30 g/mol. The CAS number for this compound is 1396886-72-8, which aids in its identification in chemical databases.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The presence of the oxazole and pyrazine rings suggests potential interactions with various biological pathways, including:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It could act as an agonist or antagonist at certain receptor sites.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:
- Enzyme Inhibition : The compound was tested against various enzymes to evaluate its inhibitory effects. Preliminary results indicated that it has a strong inhibitory effect on certain enzymes involved in metabolic processes.
- Cellular Assays : In cellular assays using cancer cell lines, the compound showed promising results in reducing cell viability, indicating potential anti-cancer properties.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound. Current research indicates:
- Anti-tumor Activity : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses.
Case Studies and Research Findings
Research has highlighted several significant findings regarding the biological activity of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited potent anticancer activity via apoptosis induction in cancer cell lines .
- Tyrosinase Inhibition : In another study, compounds related to this structure were evaluated for their ability to inhibit mushroom tyrosinase, an enzyme linked to melanin production. The results indicated that modifications in the molecular structure can significantly enhance inhibitory potency .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation showed that derivatives of this compound could serve as effective agents against various diseases due to their ability to modulate enzyme activity and receptor interactions .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazine-Oxazole Derivatives
N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Structural Difference : Replaces the 2-fluorobenzyl group with a 3-chloro-4-methoxyphenyl substituent.
- Methoxy groups may enhance solubility via hydrogen bonding, while chlorine could improve membrane permeability .
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide
- Structural Difference: Lacks the oxazole ring and instead features a phenoxyphenyl group directly attached to the pyrazine carboxamide.
- Phenoxyphenyl groups are common in herbicides, suggesting possible agrochemical applications .
Heterocyclic Core Modifications
Thiabendazole (2-(4-thiazolyl)-1H-benzimidazole)
- Structural Difference : Replaces pyrazine-oxazole with benzimidazole-thiazole.
- Implications :
Clofencet (Pyridazinecarboxylic acid derivative)
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes : Pyrazine carboxamides are typically synthesized via condensation reactions using coupling agents like triphenylphosphite, a method applicable to the target compound .
- Substituent Effects : Fluorine’s electron-withdrawing nature may improve metabolic stability compared to chlorine or methoxy groups, which are more susceptible to oxidative degradation .
- Biological Activity: The oxazole ring in the target compound could enhance π-π interactions with aromatic residues in enzymes, a feature absent in phenoxyphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
